![molecular formula C13H12O B1270044 4'-Methyl[1,1'-Biphenyl]-4-Ol CAS No. 26191-64-0](/img/structure/B1270044.png)
4'-Methyl[1,1'-Biphenyl]-4-Ol
Overview
Description
4-Methyl[1,1'-Biphenyl]-4-Ol (4-MBO) is a synthetic organic compound belonging to the class of compounds known as biphenyls. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. This article will provide an overview of 4-MBO, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and a list of future directions.
Scientific Research Applications
Photoproduct Analysis
The compound exhibits the characteristic absorption bands of COOH and CH groups. Photoproduct analysis, carried out by GC-MS, ETIR, and GC-FTIR, confirms three successive oxidation states of methyl substituents such as alcohol, aldehyde, and carboxylic acids .
Synthesis of New Compounds
4’-Methyl[1,1’-Biphenyl]-4-Ol can be used as a starting material in the synthesis of new compounds. For example, it has been used in the synthesis of 4’-Methylbiphenyl-4-carboxylic acid and 4’-Methylbiphenyl-4-carboxaldehyde .
In Vitro Cytotoxicity Evaluation
The synthesized compounds from 4’-Methyl[1,1’-Biphenyl]-4-Ol have been evaluated for in vitro cytotoxicity against A549 (Human Lung cancer) cell line .
Chemical Research
The compound is used in chemical research due to its unique properties. It can be used to study the effects of different substituents on the properties of the biphenyl system .
Drug Synthesis
4’-Methyl[1,1’-Biphenyl]-4-Ol can be used in the synthesis of drugs. For example, it has been used in the synthesis of doxorubicin, a drug used for comparison in cytotoxicity evaluation .
Material Science
In material science, the compound can be used in the development of new materials with unique properties. Its ability to exhibit different oxidation states makes it a potential candidate for use in the development of advanced materials .
properties
IUPAC Name |
4-(4-methylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZACMDGXVXOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362559 | |
Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl[1,1'-Biphenyl]-4-Ol | |
CAS RN |
26191-64-0 | |
Record name | 4′-Methyl[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26191-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4'-Methyl[1,1'-biphenyl]-4-ol influence its interaction with the CYP101B1 enzyme?
A: The research demonstrates that CYP101B1 exhibits regioselectivity in its oxidation of 4'-methyl[1,1'-biphenyl]-4-ol. The enzyme primarily targets the methyl group attached to the biphenyl structure, resulting in the formation of 4′-(4-methylphenyl)phenol as the major product (70%). This selectivity suggests that the enzyme's active site has a specific affinity for the methyl C–H bonds in this particular substrate. []
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